![molecular formula C18H11ClF6N6O B2548539 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 337921-05-8](/img/structure/B2548539.png)
5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one" is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class. This class of compounds has been extensively studied for its potential biological activities, including acting as antagonists for various receptors such as glycine/NMDA, AMPA, and adenosine receptors .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves multi-step chemical reactions, starting from quinoxaline precursors and incorporating various substituents at key positions to enhance biological activity and receptor affinity. The presence of substituents like chlorine and trifluoromethyl groups is common and is known to influence the binding at different receptor types .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a fused triazoloquinoxaline core, which is essential for their biological activity. Substituents on the benzo-fused ring and at position 2 are critical for receptor binding. For instance, the presence of a free acidic function at position 2 and electron-withdrawing substituents on the benzo-fused moiety is required for glycine/NMDA receptor-ligand interaction .
Chemical Reactions Analysis
The chemical reactivity of [1,2,4]triazolo[4,3-a]quinoxalines is influenced by the substituents present on the core structure. The introduction of different substituents can lead to the formation of compounds with varying affinities for different receptors. For example, acyl or carbamoyl groups and electron-withdrawing substituents such as chlorine and trifluoromethyl groups have been shown to significantly affect the binding to adenosine receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. The presence of halogen and trifluoromethyl groups typically increases the lipophilicity of the compounds, which can affect their pharmacokinetic properties and receptor binding. The specific physical and chemical properties of "5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one" would need to be determined experimentally, as they are not directly reported in the provided papers .
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
- A study found that 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which are closely related to the compound , showed potential as rapid-acting antidepressants. These compounds reduced immobility in behavioral despair models in rats and showed promising results as adenosine receptor antagonists, indicating potential use in treating depression (Sarges et al., 1990).
Anticancer Activity
- Derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles, similar to the compound of interest, have shown significant anticancer activity. These compounds were effective against various human tumor cell lines and demonstrated selective influence on ovarian cancer cells, suggesting potential as anticancer agents (Pokhodylo et al., 2020).
Antimicrobial Properties
- Some fused triazolo and ditriazoloquinoxaline derivatives, which are structurally similar to the compound , were synthesized and showed potent antibacterial activity. These findings suggest potential applications in developing new antimicrobial agents (Badran et al., 2003).
Anticonvulsant Effects
- Novel 5-phenyl-[1,2,4]-triazolo[4,3-a]quinoline derivatives, structurally related to the compound, demonstrated significant anticonvulsant activity. One compound showed higher potency and protective index than the reference drug phenytoin, indicating potential use in treating convulsions or seizures (Guan et al., 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF6N6O/c19-11-5-10(18(23,24)25)7-27-14(11)26-3-4-30-12-2-1-9(17(20,21)22)6-13(12)31-8-28-29-15(31)16(30)32/h1-2,5-8H,3-4H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDDULLOKVDBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N3C=NN=C3C(=O)N2CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF6N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

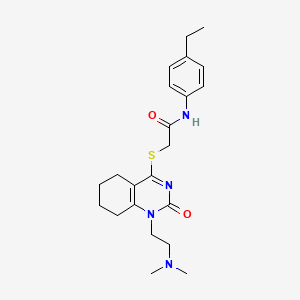
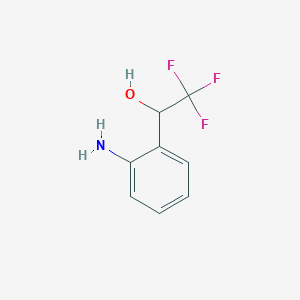
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)
![N-[4-(Aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B2548460.png)

![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2548469.png)
![3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2548471.png)
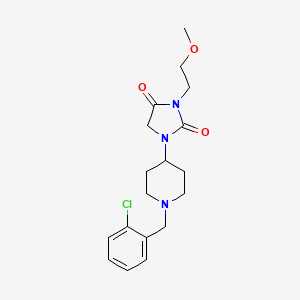
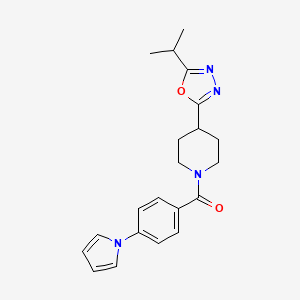
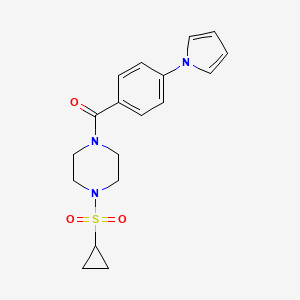
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)

![Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate](/img/structure/B2548479.png)